(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18ClN3O2S and its molecular weight is 411.9. The purity is usually 95%.
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Biological Activity
The compound (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole-bearing molecule with potential biological activity, particularly in the field of cancer research. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Molecular Structure
The compound's structure can be broken down as follows:
- Acrylonitrile Backbone : Provides a reactive double bond and a nitrile group.
- Thiazole Ring : Contributes to the compound's biological activity.
- Chloro and Methoxy Substituents : Influence the compound's reactivity and interaction with biological targets.
Molecular Formula
The molecular formula of the compound is C19H18ClN3O2S.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The specific compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assays :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. Key findings from SAR studies include:
- The presence of electron-withdrawing groups (e.g., chloro and methoxy) enhances anticancer activity.
- Substituents on the phenyl rings significantly affect binding affinity to target proteins involved in cell proliferation and survival .
Mutagenicity and Safety Profile
While evaluating new compounds for therapeutic use, assessing their mutagenic potential is crucial. The compound has undergone mutagenicity testing:
- The Ames test results indicate that the compound shows a strong positive response, suggesting potential mutagenic effects under certain conditions . Further studies are necessary to evaluate its safety profile comprehensively.
Table 1: Summary of Biological Activity
Activity Type | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Cytotoxicity | A-431 (skin cancer) | <10 | |
Cytotoxicity | Jurkat (leukemia) | <15 | |
Apoptosis Induction | Various Cancer Lines | N/A |
Table 2: Structure-Activity Relationship Insights
Structural Feature | Impact on Activity |
---|---|
Chloro Substitution | Increases potency |
Methoxy Groups | Enhances solubility and bioavailability |
Thiazole Ring Presence | Essential for anticancer activity |
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-4-6-16(22)9-17(13)24-11-15(10-23)21-25-18(12-28-21)14-5-7-19(26-2)20(8-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMOMLJMJCSORU-RVDMUPIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.